3-(3-Chloro-2,4-difluorophenyl)propanal
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Overview
Description
3-(3-Chloro-2,4-difluorophenyl)propanal: is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a propanal moiety. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2,4-difluorophenyl)propanal typically involves the reaction of 3-chloro-2,4-difluorobenzene with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Chloro-2,4-difluorophenyl)propanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-Chloro-2,4-difluorophenyl)propanal is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: Industrially, it is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the production of polymers and resins .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,4-difluorophenyl)propanal involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
- 3-(3-Chloro-2,4-difluorophenyl)acetaldehyde
- 3-(3-Chloro-2,4-difluorophenyl)ethanol
- 3-(3-Chloro-2,4-difluorophenyl)acetic acid
Comparison: Compared to its similar compounds, 3-(3-Chloro-2,4-difluorophenyl)propanal has a unique combination of a propanal group with a chlorinated and difluorinated phenyl ring. This structural uniqueness imparts distinct chemical and physical properties, making it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
3-(3-chloro-2,4-difluorophenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCJCQNQDUWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCC=O)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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